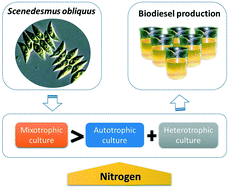FAMEs production from Scenedesmus obliquus in autotrophic, heterotrophic and mixotrophic cultures under different nitrogen conditions
Environmental Science: Water Research & Technology Pub Date: 2018-02-05 DOI: 10.1039/C7EW00470B
Abstract
This study investigated the growth and biodiesel production of S. obliquus from autotrophic, heterotrophic and mixotrophic cultures under different nitrogen conditions. FAME productivities in the mixotrophic culture were 2.28 and 1.53 times greater than the combination of the autotrophic and heterotrophic cultures under nitrogen-replete and nitrogen-deplete conditions, respectively, which indicates that the mixotrophic process is not a simple combination of autotrophic and heterotrophic processes. Moreover, mixotrophic cultivation of S. obliquus coupled with nitrogen starvation led to the highest FAME productivity, which reached as high as 110.6 mg L−1 d−1. Furthermore, high fatty acid yield in the mixotrophic culture without nitrogen supply indicated that mixotrophic S. obliquus converted the assimilated carbon to fatty acids more effectively. This study suggests a great potential to recover COD as fatty acids via S. obliquus, where biodiesel productivity and COD recovery can be significantly improved by combining nitrogen starvation with mixotrophic cultivation.


Recommended Literature
- [1] Thermoreversible photocyclization of a pyrazolotriazole to a triazasemibullvalene: a novel electrocyclic reaction†
- [2] Dark matters: black-PDMS nanocomposite for opaque microfluidic systems
- [3] Chirality extension of an oxazine building block en route to total syntheses of (+)-hyacinthacine A2 and sphingofungin B†
- [4] Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands†
- [5] Optimization of double-vortex-assisted matrix solid-phase dispersion for the rapid determination of paraben preservative residues in leafy vegetables†
- [6] Enhanced protein internalization and efficient endosomal escape using polyampholyte-modified liposomes and freeze concentration†
- [7] Back cover
- [8] Honeycomb-like single-wall carbon nanotube networks†
- [9] Back cover
- [10] Hydroxyapatite doped CeO2 nanoparticles: impact on biocompatibility and dye adsorption properties†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 17117-21-4









